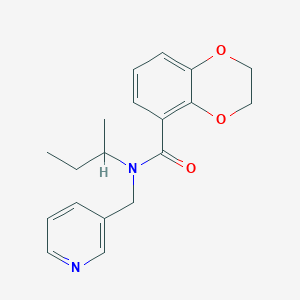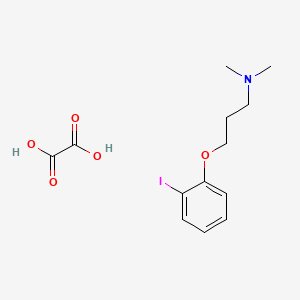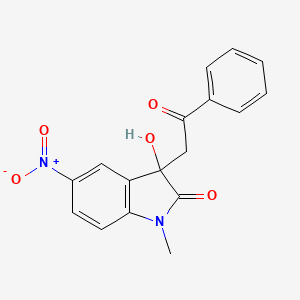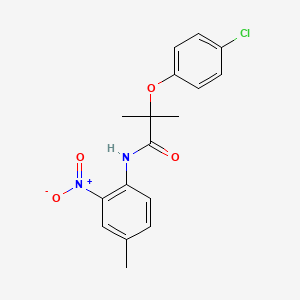![molecular formula C25H30N4O3 B4042151 N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B4042151.png)
N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
描述
“N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine” is a complex organic compound that features an indole moiety, a pyrazole ring, and a trimethoxyphenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Trimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrazole rings.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Medicine
Potential medicinal applications include the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, catalysts, and other chemical products.
作用机制
The mechanism of action of “N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
- N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
- N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-yl]methyl]ethanamine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural motifs, which may confer unique biological activities and chemical reactivity.
属性
IUPAC Name |
N-methyl-2-(2-methylindol-1-yl)-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-17-12-18-8-6-7-9-21(18)29(17)11-10-28(2)16-20-15-26-27-24(20)19-13-22(30-3)25(32-5)23(14-19)31-4/h6-9,12-15H,10-11,16H2,1-5H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZPOHMZVUIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCN(C)CC3=C(NN=C3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B4042085.png)
![5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4042095.png)
![N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate](/img/structure/B4042111.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4042120.png)

![4-[3-(2-Bromophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042127.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042136.png)
![2-(1-naphthyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4042138.png)
methyl]-8-quinolinol](/img/structure/B4042154.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-diphenylpropanamide](/img/structure/B4042155.png)
![N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4042161.png)
